2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-phenylpyridine-3-carbonitrile is a chemical compound that belongs to the class of piperazine derivatives, which are widely studied for their pharmacological properties. This compound features a piperazine ring, a phenyl group, and a pyridine structure, making it of interest in medicinal chemistry, particularly for its potential therapeutic applications.
The compound can be synthesized through various chemical methods, as detailed in several scientific publications and patents. It has been characterized for its biological activity and potential applications in treating various diseases.
This compound is classified under organic compounds, specifically as a piperazine derivative and a pyridine derivative. Its structural complexity allows it to interact with biological systems, which is pivotal for its evaluation in drug discovery.
The synthesis of 2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-phenylpyridine-3-carbonitrile typically involves several key steps:
The molecular structure of 2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-phenylpyridine-3-carbonitrile can be described as follows:
The structural configuration can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into the spatial arrangement of atoms within the molecule.
2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-phenylpyridine-3-carbonitrile can participate in various chemical reactions:
The mechanism of action for 2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-phenylpyridine-3-carbonitrile is primarily related to its interaction with specific biological targets:
Quantitative assessments (e.g., IC50 values) are essential for evaluating the potency of this compound against its biological targets.
Characterization techniques such as High Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are utilized to confirm purity and molecular weight.
2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-phenylpyridine-3-carbonitrile has several scientific uses:
The compound 2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-phenylpyridine-3-carbonitrile belongs to the class of biheterocyclic molecules, integrating a pyridine core with a piperazine appendage. Its systematic IUPAC name is derived as follows:
This architecture classifies it as a 3-cyanopyridine derivative with a 1-(4-fluorophenyl)piperazine pharmacophore. The presence of multiple nitrogen atoms categorizes it under nitrogen-rich heterocycles, which constitute >90% of pharmaceutical agents targeting the central nervous system and oncology [1] [4]. Key structural features include:
Table 1: Structural Components and Their Chemical Roles
Component | Chemical Role | Impact on Bioactivity |
---|---|---|
Pyridine ring (3-cyano-4-phenyl) | Aromatic core with π-deficient character | Facilitates stacking with protein hydrophobic pockets |
Piperazine linker | Aliphatic diamine with two ionizable nitrogen atoms (pKa ~7.1 and ~9.8) | Enhances solubility and permits salt formation |
4-Fluorophenyl group | Aryl substituent with moderate σ-electron withdrawal (Hammett σₚ = +0.06) | Modulates lipophilicity and metabolic stability |
Carbonitrile group | Strong electron-withdrawing moiety (Taft σ* = +3.6) | Directs electrophilic substitution and hydrogen bonding |
Piperazine and pyridine heterocycles represent privileged scaffolds in medicinal chemistry. Piperazine emerged in the 1950s as an anthelmintic agent, but its versatility in optimizing pharmacokinetics propelled its use in neuropharmacology (e.g., trifluoperazine for psychosis). Pyridine derivatives gained prominence as bioisosteres of benzene, improving solubility and reducing toxicity (e.g., nicotine’s receptor interactions) [10].
The fusion of both motifs began in the 1990s to address limitations of monoheterocyclic drugs:
Table 2: Notable Piperazine-Pyridine Drugs and Therapeutic Applications
Drug (Approval Year) | Therapeutic Area | Molecular Target | Role of Piperazine-Pyridine |
---|---|---|---|
Vortioxetine (2013) | Major depressive disorder | Serotonin transporter (SERT) | Pyridine enables π-stacking; piperazine modulates 5-HT receptors |
Palbociclib (2015) | Metastatic breast cancer | CDK4/6 kinase | Piperazine enhances solubility and cellular uptake |
Ribociclib (2017) | Breast cancer | CDK4/6 kinase | Piperazine optimizes pharmacokinetic profile |
Trifloperazine (1959) | Psychosis | Dopamine D2 receptor | Piperazine confers dopamine antagonism |
This hybrid design directly informs the structure of 2-[4-(4-fluorophenyl)piperazin-1-yl]-4-phenylpyridine-3-carbonitrile, positioning it within a lineage of multitarget therapeutic agents [1] .
The 4-fluorophenyl group in this compound exemplifies strategic fluorination, a tactic employed in ~25% of FDA-approved pharmaceuticals. Fluorine’s high electronegativity (Pauling scale = 4.0) and small atomic radius (van der Waals = 1.47 Å) confer three key advantages:
In 2-[4-(4-fluorophenyl)piperazin-1-yl]-4-phenylpyridine-3-carbonitrile, the 4-fluorophenyl moiety:
Table 3: Comparative Effects of Fluorine Substitution in Piperazine Pharmaceuticals
Parameter | Phenyl Substituent | 4-Fluorophenyl Substituent | Biological Consequence |
---|---|---|---|
Lipophilicity (log D₇.₄) | +1.82 | +1.96 | Enhanced membrane permeability |
Metabolic Stability (t₁/₂) | 2.8 h (human microsomes) | 5.1 h (human microsomes) | Reduced clearance and higher bioavailability |
Basic pKa (piperazine N4) | 8.9 | 8.4 | Improved ionization profile for target engagement |
Aromatic π-system | Electron-rich | Electron-deficient | Favors edge-to-face stacking with histidine residues |
The synergy between the 3-cyanopyridine core, piperazine linker, and fluorophenyl group establishes this compound as a rationally designed entity for high-affinity interactions with biological targets [1] .
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1